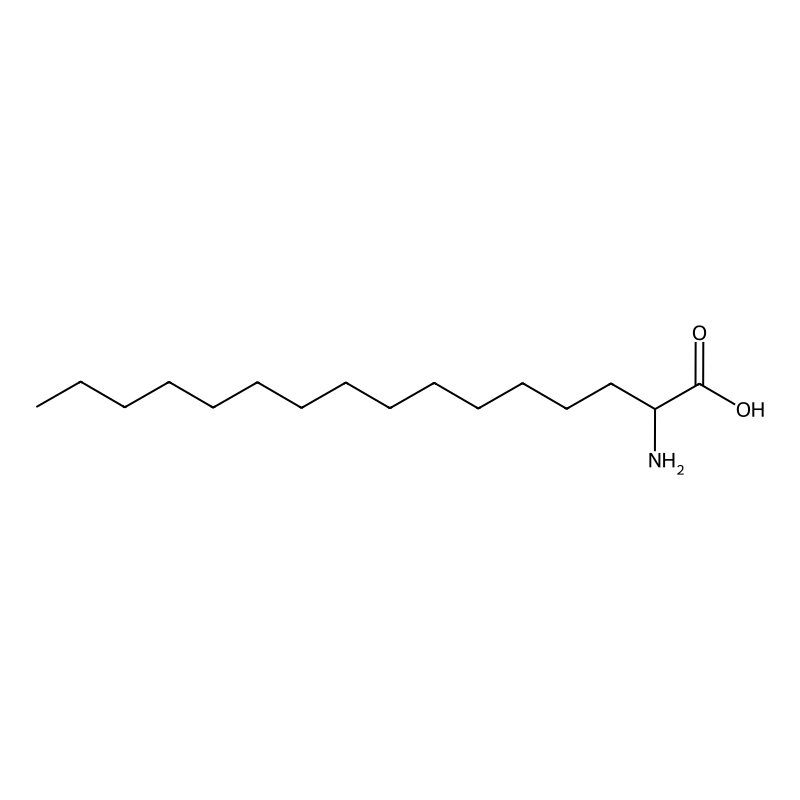

2-Aminohexadecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties:

2-Aminohexadecanoic acid, also known as α-aminohexadecanoic acid, is a type of fatty acid with a 16-carbon chain (C16) and an amino group attached to the second carbon atom. Its chemical formula is C16H33NO2, and it has a CAS number of 7769-79-1 National Institutes of Health, [PubChem: )].

Potential Applications:

While research on 2-aminohexadecanoic acid is ongoing, it has been explored in several scientific contexts:

- Vaccine Development: Studies have investigated its potential as a component in vaccines against Streptococcus pyogenes, a bacterium responsible for various illnesses. The research suggests that 2-aminohexadecanoic acid might enhance the immune response to specific peptides derived from the bacteria European Molecular Biology Laboratory - European Bioinformatics Institute, [2-aminohexadecanoic acid: ].

2-Aminohexadecanoic acid is a long-chain alpha-amino fatty acid characterized by a 16-carbon chain with an amino group attached to the second carbon. Its molecular formula is C₁₆H₃₃NO₂, and it possesses both carboxylic acid and amine functional groups, making it a significant compound in biochemical processes. This compound is notable for its role in various biological systems, particularly in immunology and as a building block for peptide synthesis.

The chemical reactivity of 2-aminohexadecanoic acid is typical of alpha-amino acids. Key reactions include:

- Esterification: The carboxyl group can react with alcohols to form esters under acidic conditions.

- Amide Formation: The amino group can react with acid chlorides or anhydrides to form amides, which may undergo further reactions such as cyclization into diketopiperazines .

- Decarboxylation and Deamination: Similar to other amino acids, it can undergo decarboxylation or deamination, particularly in the presence of aldehydes, leading to the formation of various derivatives .

2-Aminohexadecanoic acid has been shown to induce significant immunological responses when used in peptide-based vaccines. Its structure allows it to interact effectively with immune receptors, enhancing the efficacy of vaccine formulations. Studies indicate that it plays a role as an adjuvant, promoting stronger immune responses against pathogens .

Several methods have been developed for synthesizing 2-aminohexadecanoic acid:

- Direct Synthesis from Hexadecanoic Acid: One common approach involves the reaction of hexadecanoic acid with ammonia under high temperature (130 - 140 °C) in the presence of alcohol .

- Convergent Synthesis: Utilizing protected amino acids or derivatives, this method allows for selective functionalization and higher yields. For instance, protecting the amino function with t-BOC enhances subsequent reactions by preventing polymerization .

- Enzymatic Methods: Biocatalysis can also be employed to produce this compound from fatty acids using specific enzymes that facilitate the introduction of the amino group.

2-Aminohexadecanoic acid finds applications in various fields:

- Pharmaceuticals: Used as a building block in peptide synthesis for drug development.

- Vaccine Development: Acts as an adjuvant in vaccine formulations, enhancing immune responses against diseases .

- Biotechnology: Employed in creating biomaterials and as a component in liposomal formulations for drug delivery systems.

Research has indicated that 2-aminohexadecanoic acid interacts with several biological molecules:

- Immune Receptors: It binds to Toll-like receptors, facilitating immune activation and enhancing the effectiveness of vaccines.

- Peptide Interactions: Its structure allows it to form stable complexes with various peptides, influencing their biological activity and stability .

Several compounds share structural similarities with 2-aminohexadecanoic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Aminodecanoic Acid | 10-carbon chain | Shorter chain length; less hydrophobic than hexadecanoic acid. |

| 2-Aminooctadecanoic Acid | 18-carbon chain | Increased hydrophobicity; potential for different biological interactions. |

| Palmitic Acid | Saturated fatty acid (16 carbons) | Lacks amino group; primarily involved in energy storage rather than biological signaling. |

| Oleic Acid | Unsaturated fatty acid (18 carbons) | Contains a double bond; different physical properties and biological roles. |

2-Aminohexadecanoic acid's unique combination of an amino group and a long hydrocarbon chain gives it distinctive properties that facilitate its role in immunology and biochemistry compared to these similar compounds.